molecular formula C15H23NS B13973049 3-(1-Benzylpiperidin-2-yl)propane-1-thiol

3-(1-Benzylpiperidin-2-yl)propane-1-thiol

Cat. No.: B13973049
M. Wt: 249.4 g/mol
InChI Key: UTOFYKGMUUXFQM-UHFFFAOYSA-N
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Description

3-(1-Benzylpiperidin-2-yl)propane-1-thiol is an organic compound that features a piperidine ring substituted with a benzyl group at the nitrogen atom and a thiol group at the end of a propane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzylpiperidin-2-yl)propane-1-thiol typically involves the following steps:

    Formation of 1-Benzylpiperidine: This can be achieved by the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide.

    Introduction of the Propane Chain: The benzylpiperidine is then reacted with 3-chloropropanethiol in the presence of a base like potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzylpiperidin-2-yl)propane-1-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

    Reduction: The compound can be reduced to modify the piperidine ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products

    Oxidation: Formation of disulfides.

    Substitution: Formation of thioethers or thioesters.

    Reduction: Formation of reduced piperidine derivatives.

Scientific Research Applications

3-(1-Benzylpiperidin-2-yl)propane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of thiol-based redox biology.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of materials with specific properties, such as polymers with enhanced stability.

Mechanism of Action

The mechanism of action of 3-(1-Benzylpiperidin-2-yl)propane-1-thiol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with electrophilic centers in proteins or other biomolecules, potentially altering their function. The benzylpiperidine moiety may also interact with receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Benzylpiperidin-4-yl)propane-1-thiol
  • 3-(1-Benzylpiperidin-3-yl)propane-1-thiol
  • 3-(1-Benzylpiperidin-2-yl)propane-1-ol

Uniqueness

3-(1-Benzylpiperidin-2-yl)propane-1-thiol is unique due to the specific positioning of the thiol group, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where thiol reactivity is crucial.

Properties

Molecular Formula

C15H23NS

Molecular Weight

249.4 g/mol

IUPAC Name

3-(1-benzylpiperidin-2-yl)propane-1-thiol

InChI

InChI=1S/C15H23NS/c17-12-6-10-15-9-4-5-11-16(15)13-14-7-2-1-3-8-14/h1-3,7-8,15,17H,4-6,9-13H2

InChI Key

UTOFYKGMUUXFQM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CCCS)CC2=CC=CC=C2

Origin of Product

United States

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